![molecular formula C10H12BrFN2 B1406446 5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine CAS No. 1374144-18-9](/img/structure/B1406446.png)
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine
Overview
Description
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine is a chemical compound with the empirical formula C5H3BrFN . It is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringFc1ccc(Br)cn1
. This represents a pyridine ring with a bromine atom and a fluoropiperidinyl group attached to it. Physical And Chemical Properties Analysis
This compound has a molecular weight of 175.99 . It has a refractive index of 1.5325 . The boiling point is 162-164 °C/750 mmHg and it has a density of 1.71 g/mL at 25 °C .Scientific Research Applications
Synthesis and Biological Activities
5-Bromo-2-(4-fluoropiperidin-1-yl)pyridine is used in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives exhibit diverse biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. One compound showed significant clot lysis value against human blood clot formation, while another demonstrated potent inhibition against Escherichia coli (Ahmad et al., 2017).
Proton Transfer Studies
Research on derivatives of this compound, such as 2-(1H-pyrazol-5-yl)pyridine, has provided insights into proton transfer mechanisms. These compounds exhibit photoreactions like excited-state intramolecular and intermolecular double-proton transfers, which are significant for understanding molecular interactions and fluorescence properties (Vetokhina et al., 2012).
Antimicrobial Activity
The synthesis of cyanopyridine derivatives from bromo-pyridine compounds has been explored for their potential antimicrobial activity. These compounds exhibit varied effectiveness against a range of aerobic and anaerobic bacteria, offering potential applications in the development of new antimicrobial agents (Bogdanowicz et al., 2013).
Optical and Electronic Studies
This compound derivatives have been utilized in the study of molecular structures and electronic properties. Research includes the investigation of optical properties, molecular orbitals, and non-linear optical (NLO) properties, contributing to the understanding of electronic interactions and potential applications in material sciences (Vural & Kara, 2017).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-(4-fluoropiperidin-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2/c11-8-1-2-10(13-7-8)14-5-3-9(12)4-6-14/h1-2,7,9H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHVLMLCPKQWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.